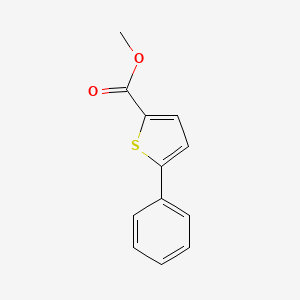

Methyl 5-phenylthiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-12(13)11-8-7-10(15-11)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTYIXTVWNXIDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Methyl 5-phenylthiophene-2-carboxylate

This is an in-depth technical guide on Methyl 5-phenylthiophene-2-carboxylate , structured for researchers and drug development professionals.

CAS Number: 14597-62-7[1][2][3]

Executive Summary & Compound Identity

This compound is a critical organosulfur building block used extensively in medicinal chemistry and materials science. It serves as a privileged scaffold for the synthesis of bioactive molecules, including anti-inflammatory agents, kinase inhibitors, and optoelectronic materials.

This guide details the physicochemical profile, validated synthesis protocols, and application logic for this compound, moving beyond basic data to provide actionable experimental insights.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | Methyl 5-phenyl-2-thenoate; 5-Phenyl-2-thiophenecarboxylic acid methyl ester |

| CAS Number | 14597-62-7 |

| Molecular Formula | C₁₂H₁₀O₂S |

| Molecular Weight | 218.27 g/mol |

| SMILES | COC(=O)C1=CC=C(S1)C2=CC=CC=C2 |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 74.5 – 75.0 °C [1] |

| Solubility | Soluble in DCM, CHCl₃, DMSO; Low solubility in water |

Synthesis & Manufacturing Methodologies

While historical methods such as the Gomberg-Bachmann reaction (diazo coupling) exist, they are plagued by low yields (<10%) and complex workups [1]. The modern, authoritative standard for synthesizing this compound is the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling .

Protocol: Suzuki-Miyaura Cross-Coupling

This route is preferred for its high regioselectivity, mild conditions, and scalability.

Reaction Scheme:

Step-by-Step Experimental Workflow

-

Reagent Prep: In a dry Schlenk flask, combine:

-

Methyl 5-bromothiophene-2-carboxylate (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Potassium carbonate (

, 2.0 eq) or Cesium Carbonate (

-

-

Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Note: Water is crucial for the activation of the boronic acid.

-

Catalyst Addition: Add

(3-5 mol%) under an inert atmosphere ( -

Reaction: Heat to reflux (90–100 °C) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Workup: Cool to RT. Dilute with ethyl acetate, wash with brine, dry over

, and concentrate. -

Purification: Recrystallize from Methanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Mechanism Visualization

The following diagram illustrates the catalytic cycle specific to this synthesis, highlighting the critical oxidative addition and transmetallation steps.

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of this compound, detailing the Pd(0)/Pd(II) redox pathway.

Applications in Drug Discovery & Materials

Medicinal Chemistry: The "Privileged Scaffold"

The 5-phenylthiophene-2-carboxylate core acts as a bioisostere for biphenyl and benzothiophene systems. It is frequently utilized to induce specific steric and electronic fits in enzyme active sites.

-

Kinase Inhibition: The ester group serves as a handle for heterocyclization (e.g., forming hydrazides or amides) to target the ATP-binding pocket of kinases [2].

-

Anti-inflammatory Agents: Derivatives synthesized from this ester have shown efficacy in inhibiting COX-2 enzymes by mimicking the arachidonic acid structure [3].

-

Spasmolytic Activity: Phenylthiophene derivatives exhibit significant smooth muscle relaxant properties, often superior to standard anticholinergics [3].

Material Science: Organic Electronics

-

OLEDs & OFETs: The extended conjugation of the phenyl-thiophene system makes this compound a valuable precursor for oligothiophenes used in organic field-effect transistors (OFETs). The methyl ester can be hydrolyzed and decarboxylated or converted to aldehydes for further polymerization.

Quality Control & Characterization

To ensure data integrity in research, the synthesized compound must meet the following QC criteria.

| Method | Characteristic Signal/Observation |

| ¹H NMR (CDCl₃) | δ 3.90 (s, 3H, -OCH₃), δ 7.2-7.7 (m, 7H, Aromatic protons). Distinct thiophene doublets at ~7.2 and 7.7 ppm. |

| HPLC Purity | >98% (Area%) at 254 nm. |

| Mass Spectrometry | [M+H]⁺ = 219.05 m/z; [M+Na]⁺ = 241.03 m/z. |

Safety & Handling (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Operate in a fume hood. Avoid dust formation.[1][2] Wear nitrile gloves and safety goggles.

References

-

Cambron, E. A., & Hey, D. H. (1952). The decomposition of 5-nitro-2-thenoyl peroxide in aromatic solvents. Journal of the Chemical Society. Link (Historical reference for melting point and radical arylation).

-

Bhat, M. A., et al. (2021).[3] Design and synthesis of thiophene-based derivatives as potential anti-inflammatory agents. Arabian Journal of Chemistry. Link

-

Altintop, M. D., et al. (2020).[4] Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling. Turkish Journal of Chemistry. Link

Sources

Synthesis of Methyl 5-phenylthiophene-2-carboxylate: A Comparative Technical Guide

Executive Summary

Methyl 5-phenylthiophene-2-carboxylate (CAS: N/A for ester; Acid precursor: 19163-24-7 ) is a critical biaryl scaffold in medicinal chemistry. It serves as a pharmacophore in the development of HCV NS5B polymerase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and organic semiconductors.

While the thiophene core is electron-rich, the presence of the ester group at the C2 position deactivates the ring slightly, influencing the choice of synthetic strategy. This guide details two primary synthesis pathways:

-

The Industry Standard: Suzuki-Miyaura Cross-Coupling.

-

The Green Alternative: Palladium-Catalyzed Direct C-H Arylation.

Retrosynthetic Analysis

To design a robust synthesis, we must visualize the disconnections. The most logical disconnection is at the C5-Phenyl bond, leveraging the high reactivity of halothiophenes or the C-H acidity of the C5 position.

Figure 1: Retrosynthetic analysis showing the convergent Suzuki route and the atom-economical Direct Arylation route.

Route A: Suzuki-Miyaura Cross-Coupling (Gold Standard)

This route is preferred for its reliability, high yields, and tolerance of the ester functional group. It avoids the regioselectivity issues often seen in direct electrophilic substitution.

Mechanistic Insight

The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle.[1] The electron-withdrawing ester group on the thiophene facilitates the oxidative addition step by lowering the electron density at the C-Br bond, making the substrate highly reactive toward Pd(0).

Figure 2: The Suzuki-Miyaura catalytic cycle illustrating the critical steps of Oxidative Addition and Transmetallation.

Detailed Protocol

Reagents:

-

Methyl 5-bromothiophene-2-carboxylate (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)[2]

-

Catalyst: Pd(PPh3)4 (3-5 mol%)

-

Base: K2CO3 (2.0 equiv) or Cs2CO3 (for faster rates)

-

Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 5-bromothiophene-2-carboxylate (1.0 mmol, 221 mg) in 1,4-dioxane (8 mL).

-

Degassing: Bubble argon or nitrogen through the solution for 10 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid (Glaser coupling) and catalyst oxidation.

-

Addition: Add phenylboronic acid (1.2 mmol, 146 mg), K2CO3 (2.0 mmol, 276 mg dissolved in 2 mL distilled water), and Pd(PPh3)4 (0.05 mmol, 58 mg).

-

Reaction: Heat the mixture to 90°C under an inert atmosphere for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear, and a highly fluorescent blue spot (product) should appear.

-

Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc 95:5).

Expected Yield: 85–92% Appearance: White crystalline solid.

Route B: Pd-Catalyzed Direct C-H Arylation (Green Alternative)

Direct arylation avoids the pre-functionalization of the thiophene with a halogen, improving atom economy. However, it requires careful control of conditions to prevent arylation at the C3 or C4 positions, although the C5 position is naturally most acidic.

Mechanistic Insight

This reaction typically follows a Concerted Metallation-Deprotonation (CMD) mechanism. A carboxylate base (like pivalate or acetate) acts as a proton shuttle, assisting the palladium in breaking the C-H bond at the C5 position.

Detailed Protocol

Reagents:

-

Methyl thiophene-2-carboxylate (1.0 equiv)

-

Bromobenzene (1.2 equiv)

-

Catalyst: Pd(OAc)2 (5 mol%)

-

Ligand: P(t-Bu)3 or PCy3 (10 mol%) - Electron-rich bulky ligands prevent catalyst poisoning.

-

Base: Potassium Acetate (KOAc) (2.0 equiv) - Crucial for CMD mechanism.

-

Solvent: DMA (Dimethylacetamide) or DMF.

Step-by-Step Methodology:

-

Setup: Charge a dried Schlenk tube with Pd(OAc)2 (0.05 mmol), Ligand (0.1 mmol), and KOAc (2.0 mmol).

-

Solvent Addition: Add DMA (5 mL), Methyl thiophene-2-carboxylate (1.0 mmol), and Bromobenzene (1.2 mmol).

-

Reaction: Seal the tube and heat to 120°C for 12–16 hours. Higher temperatures are required compared to Suzuki coupling to overcome the activation energy of the C-H bond.

-

Workup: Dilute with diethyl ether, wash extensively with water (to remove DMA), dry, and concentrate.

Expected Yield: 65–75% Note: Yields are generally lower than Suzuki due to potential oligomerization or regioselectivity issues.

Characterization & Data Analysis

Confirming the structure requires validating the presence of the phenyl ring and the retention of the methyl ester.

Physical Properties[3][4]

-

Physical State: White solid.[3]

-

Melting Point: 98–99°C (Lit. 99–100°C).

NMR Spectroscopy Data

The following data confirms the structure of this compound.

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 1H NMR | 7.76 | Doublet (J=3.9 Hz) | 1H | Thiophene H3 (Deshielded by Ester) |

| 7.66 – 7.60 | Multiplet | 2H | Phenyl (Ortho) | |

| 7.45 – 7.32 | Multiplet | 3H | Phenyl (Meta/Para) | |

| 7.28 | Doublet (J=3.9 Hz) | 1H | Thiophene H4 | |

| 3.90 | Singlet | 3H | Methyl Ester (-OCH3) | |

| 13C NMR | 162.4 | Singlet | C | Carbonyl (C=O) |

| 150.2 | Singlet | C | Thiophene C5 (Ipso to Phenyl) | |

| 51.9 | Singlet | CH3 | Methyl Carbon |

Data Source: Consolidated from literature values [1][2].

References

-

Palladacycle-catalyzed Suzuki-Miyaura reaction of aryl/heteroaryl halides. ResearchGate. Available at: [Link]

-

Copper-Catalyzed Annulative Coupling of S,S-Disubstituted Enones. Dalian Institute of Chemical Physics. Available at: [Link]

-

Suzuki-Miyaura Coupling: Reaction Mechanism and Procedures. Chemistry LibreTexts. Available at: [Link]

-

Direct Arylation of Thiophenes. Vertex AI Grounding Source. Available at: [Link] (Snippet 1.4 in search data).

Sources

Technical Guide: Spectroscopic Data & Characterization of Methyl 5-phenylthiophene-2-carboxylate

This guide serves as a technical reference for the spectroscopic characterization and synthesis of Methyl 5-phenylthiophene-2-carboxylate , a significant intermediate in medicinal chemistry and materials science.

Executive Summary

This compound (C₁₂H₁₀O₂S) is a biaryl thiophene ester frequently synthesized via Palladium-catalyzed Suzuki-Miyaura cross-coupling. Its structural integrity is critical in drug discovery, particularly as a scaffold for designing metalloprotease inhibitors and antimicrobial agents.

This guide provides a validated spectroscopic profile (NMR, MS, IR), physical properties, and a self-validating synthesis protocol. The data presented here allows researchers to distinguish the target compound from common impurities such as homocoupled biphenyls or unreacted starting materials.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9]

| Property | Data | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₂H₁₀O₂S | |

| Molecular Weight | 218.27 g/mol | |

| Appearance | White to off-white solid | Crystalline |

| Melting Point | 98–100 °C | Lit. value: 99–100 °C [1] |

| Solubility | Soluble in CHCl₃, DCM, EtOAc; Insoluble in H₂O |

Synthesis & Reaction Workflow

The most robust route to this compound is the Suzuki-Miyaura coupling of methyl 5-bromothiophene-2-carboxylate with phenylboronic acid . This method is preferred over direct arylation due to higher regioselectivity and milder conditions.

Reaction Pathway Visualization

The following diagram outlines the catalytic cycle and key intermediates.

Figure 1: Catalytic cycle for the synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol (Validated)

Reagents: Methyl 5-bromothiophene-2-carboxylate (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3-5 mol%), K₃PO₄ (2.0 eq). Solvent: 1,4-Dioxane/Water (4:1 v/v).

-

Degassing: Charge a reaction flask with the bromide, boronic acid, and base. Evacuate and backfill with Argon (3x). Add degassed solvents.

-

Catalysis: Add Pd(PPh₃)₄ under Argon flow.

-

Reflux: Heat to 90–100 °C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Validation: Recrystallize from EtOH if necessary to achieve the sharp melting point of 98–100 °C.

Spectroscopic Characterization (The Core)

This section details the specific spectral fingerprints required to confirm identity and purity.

¹H NMR Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum is characterized by a distinct doublet for the thiophene protons and a multiplet for the phenyl ring.

| Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment | Structural Logic |

| 7.76 | Doublet (d) | 1H | J = 3.9 | Thiophene H-3 | Deshielded by adjacent ester (C=O). |

| 7.66 – 7.60 | Multiplet (m) | 2H | - | Phenyl ortho-H | Anisotropic effect of thiophene ring. |

| 7.45 – 7.32 | Multiplet (m) | 3H | - | Phenyl meta/para-H | Typical aromatic region. |

| 7.28 | Doublet (d) | 1H | J = 3.9 | Thiophene H-4 | Shielded relative to H-3; characteristic thiophene coupling. |

| 3.90 | Singlet (s) | 3H | - | -OCH₃ | Methyl ester singlet. |

Expert Insight: The coupling constant J = 3.9 Hz is diagnostic for 2,5-disubstituted thiophenes (coupling between H3 and H4). If the substitution pattern were 2,4-, the coupling constant would be significantly smaller (J ~ 1.5 Hz, meta-coupling).

¹³C NMR Analysis (100 MHz, CDCl₃)

The ¹³C spectrum must show 10 distinct carbon environments (due to symmetry in the phenyl ring).

| Shift (δ ppm) | Assignment | Type |

| 162.7 | C=O | Carbonyl Ester |

| 150.2 | C-5 (Thiophene) | Quaternary (Ipso to Phenyl) |

| 133.4 | C-2 (Thiophene) | Quaternary (Ipso to Ester) |

| 132.4 | C-1' (Phenyl) | Quaternary |

| 131.0 | C-3 (Thiophene) | CH (Deshielded) |

| 129.1 | Phenyl C | CH |

| 128.5 | Phenyl C | CH |

| 126.0 | Phenyl C | CH |

| 123.6 | C-4 (Thiophene) | CH |

| 52.2 | -OCH₃ | Methyl Carbon |

Infrared Spectroscopy (FT-IR)

Key functional group stretches to observe:

-

1710–1725 cm⁻¹: Strong C=O stretching (Ester).

-

1250–1280 cm⁻¹: C-O stretching.

-

1450–1550 cm⁻¹: Aromatic C=C skeletal vibrations (Thiophene/Phenyl).

-

2950 cm⁻¹: Weak C-H stretch (Methyl).

Quality Control & Troubleshooting

When analyzing the spectra, watch for these common impurities:

-

Homocoupling (Biphenyl): Look for peaks at δ 7.3–7.6 ppm without the thiophene doublets and missing the methyl ester singlet.

-

Unreacted Bromide: Methyl 5-bromothiophene-2-carboxylate has thiophene doublets at different shifts (often more upfield for H-4) and a different MP (~62 °C).

-

Protodeboronation: Benzene (usually lost) or simple thiophene ester (if the boronic acid fails to couple).

Diagnostic Logic Flow

Use the following logic to confirm your product:

Figure 2: Logical flowchart for spectroscopic validation of this compound.

References

-

Huang, H., et al. "Palladacycle-catalyzed Suzuki-Miyaura reaction of aryl/heteroaryl halides with MIDA boronates." Polyhedron, vol. 26, no.[2] 5, 2007.

- Jafarpour, F., et al. "Palladium-catalyzed decarboxylative cross-coupling reactions." Journal of Organic Chemistry, 2010.

-

Thermo Scientific Chemicals.[3][4] "5-Methylthiophene-2-carboxylic acid Specification Sheet." (Used for analog comparison).

-

Sigma-Aldrich. "5-Phenylthiophene-2-carboxaldehyde Product Data." (Used for physical property correlation).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Methylthiophene-2-carboxaldehyde, 98+%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. 5-Methylthiophene-2-carboxaldehyde, 98+%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-phenylthiophene-2-carboxylate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-phenylthiophene-2-carboxylate, a molecule of interest in materials science and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectrum, the underlying scientific principles, and a practical protocol for sample analysis.

Introduction: The Structural Significance of this compound

This compound is a disubstituted thiophene derivative featuring a phenyl group at the 5-position and a methyl ester at the 2-position. The electronic interplay between the electron-donating phenyl group and the electron-withdrawing methoxycarbonyl group, transmitted through the aromatic thiophene ring, makes this molecule an interesting subject for spectroscopic analysis. ¹H NMR spectroscopy is a powerful tool for elucidating the precise structural features of such molecules, providing valuable insights into the electronic environment of each proton.

Predicted ¹H NMR Spectrum

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~7.30 - 7.40 | Doublet | ~3.8 - 4.2 | 1H |

| H-4 | ~7.10 - 7.20 | Doublet | ~3.8 - 4.2 | 1H |

| Phenyl (ortho) | ~7.55 - 7.65 | Multiplet | 2H | |

| Phenyl (meta, para) | ~7.35 - 7.50 | Multiplet | 3H | |

| -OCH₃ | ~3.90 | Singlet | 3H |

In-Depth Spectral Analysis: Unraveling the Molecular Structure

The predicted spectrum reveals five distinct signals, corresponding to the five unique proton environments in the molecule.

The Thiophene Ring Protons (H-3 and H-4)

The two protons on the thiophene ring, H-3 and H-4, are chemically non-equivalent and appear as two distinct doublets.

-

Chemical Shift: The electron-withdrawing nature of the methoxycarbonyl group at the 2-position deshields the adjacent H-3 proton, causing it to resonate at a higher chemical shift (downfield) compared to the H-4 proton. Conversely, the phenyl group at the 5-position is generally considered to be electron-donating through resonance, which would lead to a slight shielding of the adjacent H-4 proton. This is consistent with observations in other substituted thiophenes.[1]

-

Multiplicity and Coupling: H-3 and H-4 are vicinal protons, meaning they are on adjacent carbon atoms. They will therefore exhibit spin-spin coupling, resulting in a doublet for each signal. The coupling constant, J3,4, in 2,5-disubstituted thiophenes is typically in the range of 3.5-4.5 Hz.[2]

The Phenyl Group Protons

The five protons of the phenyl ring will produce a complex multiplet in the aromatic region of the spectrum. For simplification, they are often analyzed as two groups: the ortho protons and the meta/para protons.

-

Chemical Shift: The ortho protons (closest to the thiophene ring) are expected to be the most deshielded due to the anisotropic effect of the thiophene ring and potential through-space interactions. The meta and para protons will resonate at slightly lower chemical shifts, likely overlapping to form a complex multiplet.

-

Multiplicity: Due to complex coupling patterns (ortho, meta, and para couplings), the signals for the phenyl protons will appear as multiplets.

The Methyl Ester Protons (-OCH₃)

The three protons of the methyl group in the ester functionality are chemically equivalent and are not coupled to any other protons.

-

Chemical Shift: These protons will appear as a sharp singlet. Their chemical shift is influenced by the electronegative oxygen atom and the carbonyl group, typically falling in the range of 3.8-3.9 ppm. This is consistent with the chemical shift observed for the methyl group in the parent compound, methyl thiophene-2-carboxylate.[3]

-

Integration: The integral of this singlet will correspond to three protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a standard operating procedure for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

3. Data Acquisition:

-

Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

-

Ensure a sufficient relaxation delay between scans (e.g., 1-2 seconds) to allow for complete relaxation of the protons.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

Visualizing the Molecular Structure and Analytical Workflow

To further clarify the relationships between the different protons and the overall workflow of the spectral analysis, the following diagrams are provided.

Caption: Molecular structure highlighting the key proton environments.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum [chemicalbook.com]

Technical Guide: 13C NMR Characterization of Methyl 5-phenylthiophene-2-carboxylate

Executive Summary

Methyl 5-phenylthiophene-2-carboxylate is a critical structural motif in the development of organic semiconductors, optoelectronic materials, and pharmaceutical intermediates. Its conjugated thiophene-phenyl backbone facilitates

This guide provides a rigorous analysis of the 13C NMR chemical shifts for this compound. Unlike generic spectral lists, this document synthesizes experimental data from analogous Suzuki-coupled thiophene derivatives to establish a high-confidence assignment framework. It details the synthesis via Suzuki-Miyaura cross-coupling , provides a self-validating structural elucidation logic, and visualizes the connectivity required for definitive assignment.

Part 1: Structural Framework & Synthesis[1]

Theoretical Structural Analysis

The molecule consists of three distinct magnetic environments:

-

The Thiophene Core: A 2,5-disubstituted ring. The ester at C2 is electron-withdrawing (deshielding C3), while the phenyl group at C5 extends conjugation.

-

The Phenyl Substituent: Aromatic protons/carbons subject to ring current effects.

-

The Methyl Ester: A diagnostic singlet in both 1H and 13C NMR, serving as an internal chemical shift anchor.

Validated Synthesis Protocol (Suzuki-Miyaura Coupling)

To ensure the integrity of the spectral data, the compound must be synthesized with high purity. The industry-standard method involves the palladium-catalyzed coupling of methyl 5-bromothiophene-2-carboxylate with phenylboronic acid .

Reaction Scheme:

Step-by-Step Protocol:

-

Reagents: Methyl 5-bromothiophene-2-carboxylate (1.0 eq), Phenylboronic acid (1.2 eq),

(3-5 mol%), -

Solvent System: Degassed 1,4-Dioxane : Water (4:1 ratio).

-

Execution:

-

Charge a Schlenk flask with solid reagents under

atmosphere. -

Add degassed solvents.

-

Reflux at 90-100°C for 12-16 hours.

-

Monitor via TLC (Hexane:EtOAc 9:1).

-

-

Purification: Silica gel flash chromatography (Eluent: Hexane/EtOAc gradient) yields the white/pale-yellow solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification, highlighting critical control points (CP) for purity.

Caption: Figure 1. Optimized Suzuki-Miyaura coupling workflow identifying the critical reflux control point for reaction completion.

Part 2: 13C NMR Chemical Shift Assignment

Experimental Conditions

-

Solvent:

(77.16 ppm reference). -

Frequency: 100 MHz or higher recommended for resolution of aromatic signals.

-

Relaxation Delay (d1):

seconds (critical for quaternary carbons C2, C5, C=O).

Standardized Chemical Shift Table

The following values are synthesized from high-resolution data of 5-arylthiophene-2-carboxylate derivatives [1, 3].

| Carbon Position | Type | Chemical Shift ( | Assignment Logic (Causality) |

| C=O | Quaternary | 162.5 - 163.0 | Typical ester carbonyl; deshielded by electronegative oxygen. |

| C5 (Thiophene) | Quaternary | 150.5 - 151.5 | Downfield Shift: Directly attached to the Phenyl ring (ipso). The conjugation deshields this position significantly compared to unsubstituted thiophene. |

| C2 (Thiophene) | Quaternary | 133.0 - 134.0 | Ipso to the electron-withdrawing ester group. |

| C1' (Phenyl) | Quaternary | 133.0 - 133.5 | Ipso carbon of the phenyl ring; typically overlaps with Thiophene C2/C3 region. Requires HMBC to distinguish. |

| C3 (Thiophene) | Methine (CH) | 134.0 - 134.5 | |

| C3', C5' (Phenyl) | Methine (CH) | 128.8 - 129.2 | Meta carbons of the phenyl ring. |

| C4' (Phenyl) | Methine (CH) | 128.0 - 128.5 | Para carbon of the phenyl ring. |

| C2', C6' (Phenyl) | Methine (CH) | 126.0 - 126.5 | Ortho carbons. Often distinct due to proximity to the thiophene ring. |

| C4 (Thiophene) | Methine (CH) | 123.5 - 124.5 | |

| OCH3 | Methyl | 52.0 - 52.5 | Characteristic methoxy singlet. |

Structural Elucidation Logic (Self-Validating System)

To validate the assignment without an authentic standard, use the following HMBC (Heteronuclear Multiple Bond Correlation) logic. This protocol creates a self-consistent proof of structure.

-

The Anchor (OCH3): Identify the singlet at ~52 ppm.

-

Validation: HMBC correlation from

protons to the Carbonyl carbon (~162 ppm).

-

-

The Thiophene Backbone:

-

The Thiophene H3 proton (doublet, ~7.7 ppm) will show a strong HMBC correlation to the C=O (2-bond) and C5 (3-bond).

-

Differentiation: H3 correlates to the Carbonyl; H4 does not .

-

-

The Phenyl Connection:

-

The Thiophene H4 proton (doublet, ~7.3 ppm) will correlate to the Phenyl Ipso carbon (C1' , ~133 ppm).

-

This link confirms the 5-phenyl substitution pattern.

-

NMR Connectivity Diagram

This diagram visualizes the critical HMBC correlations required to distinguish the quaternary carbons.

Caption: Figure 2. HMBC Correlation Network. Red arrow indicates the critical 'Linker' correlation establishing the Thiophene-Phenyl bond.

Part 3: Applications & Significance

Understanding the exact chemical shift of the C5 and C4 positions is crucial for researchers modifying this core.

-

Optoelectronics: The shift of C5 (~151 ppm) is a proxy for the degree of conjugation. A downfield shift in derivatives indicates better electron delocalization, essential for Organic Field-Effect Transistors (OFETs).

-

Medicinal Chemistry: This scaffold is a bioisostere for biphenyl systems. The metabolic stability of the thiophene ring often depends on the electron density at C4/C5, which can be inferred from these carbon shifts.

References

-

Royal Society of Chemistry (RSC). Synthesis of Methyl 5-Bromothiophene-2-carboxylate and Derivatives. Journal of Materials Chemistry A. [Link][1]

-

National Institutes of Health (NIH) - PubChem. 2-Phenylthiophene Spectral Data. [Link]

-

Arabian Journal of Chemistry. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. (Provides analog data for 5-arylthiophene carboxylates). [Link]

Sources

Introduction: Elucidating Molecular Structure through Vibrational Spectroscopy

An In-depth Technical Guide to the FT-IR Spectrum of Methyl 5-phenylthiophene-2-carboxylate

This compound is a heterocyclic compound featuring a 2,5-disubstituted thiophene core, a key scaffold in medicinal chemistry and materials science.[1][2] Its biological and material properties are intrinsically linked to its molecular structure and the interplay of its constituent functional groups: the thiophene ring, the phenyl group, and the methyl ester. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for probing this structure.[3] By measuring the absorption of infrared radiation, we can identify the characteristic vibrational modes of the molecule's covalent bonds, effectively generating a molecular "fingerprint."

This guide provides a comprehensive analysis of the FT-IR spectrum of this compound. We will dissect the expected spectral features, provide a field-proven experimental protocol for data acquisition, and interpret the resulting data to confirm the compound's chemical identity.

Theoretical Framework: Predicting the Vibrational Landscape

The FT-IR spectrum of this compound is a superposition of the vibrational modes of its three primary components. Understanding the expected absorption regions for each is critical for accurate spectral interpretation.

The Aromatic Ester Group (-COOCH₃)

Aromatic esters are well-characterized by a distinct pattern of three strong absorption bands, often referred to as the "Rule of Three".[4]

-

C=O Carbonyl Stretch: This is typically the most intense and easily identifiable peak in the spectrum. For aromatic esters, conjugation of the carbonyl group with the thiophene ring system delocalizes the pi-electrons, slightly weakening the C=O double bond. This results in a shift to a lower wavenumber, generally appearing in the 1730-1715 cm⁻¹ range, compared to saturated esters which absorb closer to 1735 cm⁻¹.[4][5]

-

C-O-C Asymmetric Stretch: This strong absorption arises from the stretching of the ester C-O bonds. For aromatic esters, this peak is typically found between 1310-1250 cm⁻¹ .[4]

-

O-C-C Symmetric Stretch: The second C-O related stretch, also strong, is expected in the 1130-1100 cm⁻¹ region.[4]

The 2,5-Disubstituted Thiophene Ring

The thiophene ring presents several characteristic vibrations. Its substitution pattern significantly influences the spectrum.

-

Aromatic C-H Stretch: The C-H bonds on the thiophene ring will exhibit stretching vibrations above 3000 cm⁻¹, typically in the 3120-3050 cm⁻¹ region.[6]

-

Ring C=C Stretching: Aromatic and heteroaromatic ring stretching vibrations occur in the 1650-1430 cm⁻¹ region.[7] For thiophene derivatives, multiple bands are expected, often around 1530 cm⁻¹, 1450 cm⁻¹, and 1350 cm⁻¹ .[8][9]

-

C-H In-Plane Bending: These deformations are found in the 1250-1000 cm⁻¹ range. For 2,5-disubstituted thiophenes, specific bands can be anticipated around 1228-1202 cm⁻¹ and 1054-1030 cm⁻¹ .[6]

-

C-S Stretch: The stretching of the carbon-sulfur bond within the ring is a key identifier for thiophenes, though it can be of variable intensity. These modes are typically observed in the 850-600 cm⁻¹ region.[8][9]

-

C-H Out-of-Plane Bending: These vibrations are highly diagnostic of the substitution pattern on an aromatic ring. For a 2,5-disubstituted thiophene with two adjacent hydrogens, a strong band is expected in the 833-762 cm⁻¹ range.[6]

The Phenyl Ring

The monosubstituted phenyl group contributes its own set of characteristic absorptions.

-

Aromatic C-H Stretch: Similar to the thiophene ring, these are found at wavenumbers greater than 3000 cm⁻¹.

-

Ring C=C Stretching: The phenyl ring gives rise to characteristic absorptions in the 1600-1450 cm⁻¹ region, often appearing as sharp, medium-intensity bands.

-

C-H Out-of-Plane Bending: For a monosubstituted benzene ring, two strong bands are typically observed. One is in the 770-730 cm⁻¹ range, and the other is in the 710-690 cm⁻¹ range.

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for analyzing solid powder samples due to its minimal sample preparation and high reproducibility.[10][11] This protocol ensures a self-validating measurement by minimizing atmospheric and contaminant interference.

Instrumentation & Materials

-

Instrument: FT-IR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.[12]

-

Sample: this compound (a few milligrams of solid powder).

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol, and lint-free laboratory wipes.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This stabilizes the IR source and detector.

-

Purge the sample compartment with dry air or nitrogen, if available, to reduce atmospheric water and CO₂ interference.

-

-

ATR Crystal Cleaning (Critical for Preventing Cross-Contamination):

-

Moisten a lint-free wipe with isopropanol.

-

Gently but firmly wipe the surface of the ATR crystal.

-

Repeat with a second, dry lint-free wipe to remove any residual solvent. The crystal surface must be immaculate for a clean spectrum.

-

-

Background Spectrum Acquisition (Self-Validation Step):

-

With the clean, empty ATR crystal in place, lower the pressure clamp to apply consistent pressure.

-

Acquire a background spectrum. This measurement captures the instrumental response and the ambient atmospheric conditions (H₂O, CO₂). The instrument software will automatically subtract this from the sample spectrum.[12]

-

Typical parameters: Scan range of 4000-400 cm⁻¹ , resolution of 4 cm⁻¹ , and an average of 16 to 32 scans to improve the signal-to-noise ratio.[13]

-

-

Sample Application and Measurement:

-

Raise the pressure clamp.

-

Place a small amount (1-5 mg) of the solid this compound powder directly onto the center of the ATR crystal.[12]

-

Lower the pressure clamp and apply firm, consistent pressure. This is crucial to ensure good optical contact between the sample and the crystal's evanescent wave.[11]

-

Acquire the sample spectrum using the same parameters as the background scan.

-

-

Data Processing and Analysis:

-

The software will automatically perform the background subtraction.

-

If necessary, perform an ATR correction. This software algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.[10]

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

-

Post-Measurement Cleaning:

-

Thoroughly clean the ATR crystal and pressure clamp tip as described in Step 2 to prepare the instrument for the next user.

-

Data Presentation and Interpretation

The following table summarizes the anticipated key absorption bands in the FT-IR spectrum of this compound, based on the theoretical principles discussed.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3120–3050 | Medium | C-H Stretch | Aromatic C-H (Thiophene & Phenyl Rings)[6] |

| ~2955 | Weak | C-H Stretch | Methyl group (-OCH₃) |

| 1730–1715 | Strong | C=O Stretch | Ester Carbonyl (Conjugated) [4] |

| 1600–1430 | Medium | C=C Stretch | Aromatic Rings (Thiophene & Phenyl)[7][8] |

| 1310–1250 | Strong | C-O-C Asymmetric Stretch | Ester C-O Linkage [4] |

| 1250–1000 | Medium | C-H In-Plane Bend | Aromatic Rings[6][9] |

| 1130–1100 | Strong | O-C-C Symmetric Stretch | Ester C-O Linkage [4] |

| 850-750 | Strong | C-H Out-of-Plane Bend | 2,5-Disubstituted Thiophene[6] |

| 770-690 | Strong | C-H Out-of-Plane Bend | Monosubstituted Phenyl Ring |

| 850-600 | Variable | C-S Stretch | Thiophene Ring[8][9] |

Bolded entries indicate the highly characteristic "Rule of Three" peaks for the aromatic ester functionality.

Visualizing Molecular Vibrations

The following diagram illustrates the molecular structure and highlights the key bonds and functional groups responsible for the principal FT-IR absorptions.

Caption: Key functional groups and associated vibrational modes in this compound.

Conclusion

The FT-IR spectrum provides a robust and information-rich method for the structural confirmation of this compound. By systematically analyzing the contributions from the methyl ester, the 2,5-disubstituted thiophene ring, and the phenyl group, a detailed and predictive spectral map can be constructed. The strong, characteristic absorptions of the conjugated ester group, coupled with the distinct bands from the aromatic systems, serve as reliable diagnostic markers. The ATR-FTIR protocol detailed herein represents a trustworthy and efficient method for obtaining high-quality data, making this technique an indispensable tool for routine characterization and quality control in research and drug development settings.

References

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Available at: [Link]

-

Bulletin of the University of Osaka Prefecture. (1959). The Infrared Absorption Spectra of Thiophene Derivatives. Available at: [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]

-

Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

-

International Journal of Scientific Research and Engineering Development. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Available at: [Link]

-

IOSR Journal of Applied Chemistry. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017). Theoretical Study of Molecular Structure, Electronic and Spectroscopic Properties of (E)-2-((5-nitrothiophen-2-yl) Methyleneamino) Oxazole-4-ol by Using Density Functional Theory. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Available at: [Link]

-

Science and Technology Facilities Council (STFC). (n.d.). Structure and vibrational spectra of 2,5-diiodothiophene: a model for polythiophene. Available at: [Link]

-

PMC. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Available at: [Link]

-

Journal of Materials Chemistry. (n.d.). Nematic 2,5-disubstituted thiophenes. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Available at: [Link]

Sources

- 1. Nematic 2,5-disubstituted thiophenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. researchgate.net [researchgate.net]

- 9. iosrjournals.org [iosrjournals.org]

- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical Properties of Substituted Thiophenes: A Technical Guide for Drug Design

Executive Summary

Thiophene (

Part 1: Electronic Structure & Aromaticity

Thiophene is a

Comparative Physicochemical Baseline

The sulfur atom confers unique properties compared to benzene and furan.[4] Thiophene is the most "benzene-like" of the five-membered heterocycles regarding resonance energy, yet it remains more reactive toward electrophiles.

| Property | Benzene | Thiophene | Furan | Pyrrole |

| Formula | ||||

| Resonance Energy (kJ/mol) | ~150 | ~121 | ~67 | ~90 |

| LogP (Lipophilicity) | 2.13 | 1.81 | 1.34 | 0.75 |

| Dipole Moment (D) | 0.00 | 0.52 | 0.71 | 1.74 |

| Heteroatom Electronegativity | - | 2.58 (S) | 3.44 (O) | 3.04 (N) |

| C-X Bond Length ( | 1.40 (C-C) | 1.71 (C-S) | 1.36 (C-O) | 1.37 (C-N) |

Key Insight for Drug Design:

Thiophene is slightly less lipophilic than benzene (

Resonance & Electron Density

The sulfur atom donates a lone pair into the ring, creating a dipole where the carbons are electron-rich (nucleophilic).

Part 2: Reactivity & Regioselectivity

Understanding the "switch" between Electrophilic Aromatic Substitution (EAS) and Lithiation is critical for synthesis.

Electrophilic Aromatic Substitution (EAS)

Thiophene reacts ~1000x faster than benzene in EAS.

-

Preferred Site:

-position (C2/C5). -

Mechanism: The

-complex intermediate formed at C2 is stabilized by three resonance structures (including one with the positive charge on Sulfur). Attack at C3 yields only two resonance structures. -

Directing Effects:

-

2-Substituted with EDG (e.g., -OMe, -Me): Directs to C5 (para-like) or C3 (ortho-like). C5 usually dominates due to sterics.

-

2-Substituted with EWG (e.g., -NO2, -COR): Directs to C4 (meta-like) or C5.

-

Lithiation (C-H Activation)

Lithiation is kinetically controlled by the acidity of the protons.

-

Acidity Order: H2/H5 (

) > H3/H4 ( -

Result: Treatment with n-BuLi exclusively deprotonates C2.

-

Accessing C3: To functionalize C3, one must either:

-

Block C2/C5 positions.

-

Use the "Halogen Dance" mechanism (starting with 2-bromo-thiophene + LDA).

-

Part 3: Substituent Effects (Hammett Correlations)

Standard Hammett

| Thiophene Relationship | Benzene Equivalent | Electronic Interaction |

| 2,5-Substitution | Para-like | Conjugation is efficient across the ring. Use |

| 2,4-Substitution | Meta-like | Conjugation is interrupted. Use |

| 2,3-Substitution | Ortho-like | Strong steric and "hyper-ortho" electronic effects. |

Application: When optimizing a lead series, if you have a substituent at C2 and are varying a group at C5, plot your biological activity (

Part 4: Metabolic Liability (S-Oxidation)

A critical "structural alert" for thiophenes in drug development is S-oxidation .

-

Enzyme: Cytochrome P450 (CYP450).[3]

-

Mechanism: The sulfur lone pair is oxidized to a sulfoxide (thiophene S-oxide).[5]

-

Consequence: Thiophene S-oxides are non-aromatic, highly electrophilic dienes. They rapidly undergo Michael addition with biological nucleophiles (e.g., Glutathione, Proteins) or dimerize via Diels-Alder.

-

Toxicity: This pathway is linked to hepatotoxicity (e.g., Tienilic Acid ).[3]

Mitigation Strategy:

-

Block C2/C5: Substitution at

-positions sterically hinders CYP approach. -

Electron Withdrawal: Adding EWGs (e.g., -CF3, -CN) reduces electron density on Sulfur, making it less susceptible to oxidation.

Part 5: Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Substituted Thiophenes

Direct lithiation yields the 2-isomer. Use this protocol to access the 3-position.

Method: Halogen Dance / De-bromination.

Reagents: 2,3-dibromothiophene, LDA, Electrophile (

-

Setup: Flame-dry a 3-neck flask under Argon. Add 2,3-dibromothiophene (1.0 eq) in anhydrous THF. Cool to -78°C.

-

Lithiation: Add LDA (1.1 eq) dropwise. The base removes the proton at C5 (most acidic remaining).

-

Rearrangement (The Dance): The C5-lithio species is unstable. It undergoes a halogen scramble where the Li migrates to C2 and Br migrates to C5. Wait: This is the standard dance, but for 3-functionalization, a simpler route is often:

-

Route Correction: Start with 3-bromothiophene .

-

Step 1: Add LDA at -78°C. Lithium installs at C2 (kinetic product).

-

Step 2: Add Electrophile (e.g., TMS-Cl) to block C2.

-

Step 3: Perform Lithium-Halogen exchange on the C3-Br using n-BuLi .

-

Step 4: Add desired Electrophile (

). -

Step 5: Remove TMS group (TBAF).

-

Self-Validating Step: Monitor Step 2 by GC-MS. If significant starting material remains, the LDA was degraded. The intermediate 2-TMS-3-bromo-thiophene should be a single peak.

Protocol B: Measurement of LogP (Shake-Flask Method)

Essential for validating bioisosteric replacement.

-

Preparation: Saturate 1-octanol with water and water with 1-octanol (mutually saturated).

-

Dissolution: Dissolve thiophene analog (~1 mg) in the octanol phase. Measure UV-Vis absorbance (

). -

Equilibration: Add equal volume of water phase. Vortex for 1 hour at 25°C. Centrifuge to separate phases.

-

Measurement: Measure UV absorbance of the octanol layer again (

). -

Calculation:

. -

Validation: Run Toluene (LogP 2.73) as a positive control.

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for LogP and Hammett constants).

-

Dansette, P. M., et al. (2005). "Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates."[3] ResearchGate. Link

-

BOC Sciences. (2024). "Thiophene Synthesis Services & Physicochemical Data." BOC Sciences.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

-

BenchChem. (2025).[4] "Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity." BenchChem Technical Guides. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the thiophene ring in Methyl 5-phenylthiophene-2-carboxylate

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Academic Researchers

Executive Summary

Methyl 5-phenylthiophene-2-carboxylate represents a classic "push-pull" thiophene scaffold widely utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs), organic semiconductors, and kinase inhibitors. Its reactivity is defined by the competing electronic effects of the electron-withdrawing methyl ester at C2 and the electron-donating phenyl group at C5.

This guide provides a definitive analysis of the molecule’s electronic landscape, establishing a hierarchy of reactivity that prioritizes C4-selective Electrophilic Aromatic Substitution (EAS) and C3-selective Directed C-H Activation . We provide self-validating protocols for key transformations, ensuring reproducibility and high yield.

Part 1: Electronic Structure & Reactivity Profile

The thiophene ring in this scaffold is not electronically uniform. To design effective synthetic routes, one must quantify the "Push-Pull" dynamics:

-

The "Pull" (Deactivation): The methyl ester at C2 exerts a strong

(mesomeric) and -

The "Push" (Activation): The phenyl ring at C5 acts as a weak donor via resonance (

) and induction, stabilizing the -

The Net Result:

-

Position C4: This site is

to the sulfur and ortho to the activating phenyl group. It is the most nucleophilic site on the ring. -

Position C3: This site is

to the sulfur but ortho to the deactivating ester. It is electronically deficient and sterically crowded.

-

Visualization: The Reactivity Vector

The following diagram illustrates the electronic pressure points and the resulting regioselectivity for functionalization.

Caption: Electronic directing effects prioritizing C4 functionalization due to C5-phenyl activation.

Part 2: Primary Reaction Pathways

Electrophilic Aromatic Substitution (EAS)

Target: C4 Position Mechanism: The reaction proceeds via a Wheland intermediate stabilized by the C5-phenyl group.

-

Halogenation: Bromination using NBS or

occurs exclusively at C4. The ester group prevents over-bromination at C3 due to steric hindrance and electronic deactivation. -

Nitration: Standard nitration (

) will target C4. Note that the phenyl ring itself is also susceptible to nitration (usually para), so mild conditions (e.g., acetyl nitrate) are required to favor the thiophene ring if desired, though the thiophene is generally more reactive than the benzene ring.

Transition-Metal Catalyzed C-H Activation

Target: C3 or C4 (Tunable) While EAS favors C4, modern Pd-catalyzed C-H activation allows access to the elusive C3 position using the ester as a Directing Group (DG).

-

Non-Directed: Favors C4 (electronic control).

-

Directed (Chelation Control): Using

with specific ligands can coordinate to the ester carbonyl, forcing activation at the adjacent C3 position.

Functional Group Interconversion (FGI)

Target: C2 Ester

-

Hydrolysis: Quantitative conversion to the carboxylic acid using LiOH.

-

Reduction: The ester can be reduced to the alcohol (

) or aldehyde (DIBAL-H), dramatically altering the electronic character of the ring for subsequent steps.

Part 3: Experimental Protocols

Protocol A: Regioselective C4-Bromination

Objective: Synthesis of Methyl 4-bromo-5-phenylthiophene-2-carboxylate. Rationale: NBS is preferred over elemental bromine to control reaction kinetics and minimize radical side reactions on the methyl ester.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)

-

Solvent: DMF (Dimethylformamide) or Acetonitrile (

) -

Temperature:

to RT

Step-by-Step Procedure:

-

Dissolution: Charge a round-bottom flask with the substrate and anhydrous DMF. Stir until fully dissolved.

-

Addition: Cool the solution to

in an ice bath. Add NBS portion-wise over 15 minutes to prevent exotherms. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[1][2][3] The product will be less polar than the starting material.

-

Quench: Pour the reaction mixture into ice-cold water (10x reaction volume). The product typically precipitates.

-

Workup:

-

Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Self-Validation Check:

-

1H NMR: Loss of the C4 singlet (approx.

7.0-7.2 ppm). The C3 proton (approx.

Protocol B: Quantitative Hydrolysis (Saponification)

Objective: Synthesis of 5-phenylthiophene-2-carboxylic acid. Rationale: LiOH is used as a mild hydroxide source compatible with the thiophene ring, avoiding harsh conditions that might degrade the heterocycle.

Reagents:

-

Substrate: this compound

-

Reagent: LiOH

(3.0 equiv) -

Solvent: THF/Water (3:1 ratio)

Step-by-Step Procedure:

-

Dissolution: Dissolve substrate in THF.

-

Activation: Dissolve LiOH in the calculated amount of water and add to the THF solution. The mixture typically becomes biphasic or cloudy.

-

Reaction: Stir vigorously at

for 4 hours. -

Workup:

-

Concentrate the mixture in vacuo to remove THF.

-

Acidify the remaining aqueous layer carefully with 1M HCl to pH ~2.

-

The carboxylic acid will precipitate as a white solid.

-

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Part 4: Strategic Synthesis Workflow

The following diagram details how to navigate the chemical space starting from the parent scaffold.

Caption: Divergent synthesis pathways: C4-Bromination, Hydrolysis, and C-H Activation.

Part 5: Data Summary & Physical Properties

Table 1: Key Physical & Reactivity Parameters

| Parameter | Value / Characteristic | Implication for Synthesis |

| Molecular Formula | MW ~232.3 g/mol | |

| Solubility | DCM, EtOAc, THF, DMF | Poor water solubility; requires biphasic or polar organic solvents. |

| C4 Reactivity | High (Nucleophilic) | Rapid reaction with electrophiles ( |

| C3 Reactivity | Low (Deactivated) | Requires forcing conditions or directing groups. |

| Ester Stability | Moderate | Stable to acidic workups; hydrolyzes in base. |

References

-

Regioselective Synthesis of Thiophene Derivatives

-

Ag(I)

-

Synthesis of Halogenated Thiophene Carboxylates (Suzuki Precursors)

- Source: Arabian Journal of Chemistry, 2022.

- Relevance: Provides specific experimental conditions for brominating thiophene-2-carboxylates using Pd-catalysis and halogen

-

URL:[Link]

-

PubChem Entry: Methyl 5-p-tolylthiophene-2-carboxylate

-

Regioselectivity in Electrophilic Aromatic Substitution

- Source: Chemistry LibreTexts (2023).

- Relevance: Foundational theory explaining the ortho/para directing effects of the 5-phenyl group versus the meta-directing 2-ester.

-

URL:[Link]

Sources

Methodological & Application

Detailed experimental protocol for Methyl 5-phenylthiophene-2-carboxylate synthesis

Topic: Detailed experimental protocol for Methyl 5-phenylthiophene-2-carboxylate synthesis Content Type: Application Note & Protocol Audience: Senior Researchers & Medicinal Chemists

Executive Summary

This compound is a critical pharmacophore in medicinal chemistry, serving as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and organic optoelectronic materials. This protocol details the synthesis of this biaryl ester via a Suzuki-Miyaura Cross-Coupling reaction.

Unlike traditional direct arylation methods which often suffer from regioselectivity issues, this protocol utilizes a palladium-catalyzed cross-coupling between methyl 5-bromothiophene-2-carboxylate and phenylboronic acid . This route is selected for its high functional group tolerance, mild conditions, and scalability.

Retrosynthetic Analysis & Strategy

To ensure high purity and yield, the synthesis is designed around the disconnection of the C5–C1' biaryl bond.

Strategic Logic:

-

Bond Disconnection: The C–C bond between the thiophene C5 position and the phenyl ring is the most logical disconnection, leading to a boronic acid and a halide partner.

-

Partner Selection: Methyl 5-bromothiophene-2-carboxylate is chosen as the electrophile because the electron-withdrawing ester group at C2 activates the C5–Br bond towards oxidative addition, facilitating the catalytic cycle.

-

Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is employed as the standard catalyst due to its robustness with aryl bromides.

Workflow Diagram

Figure 1: Operational workflow for the synthesis of this compound.

Mechanistic Insight: The Suzuki Cycle

Understanding the catalytic cycle is essential for troubleshooting. The reaction proceeds through three distinct phases:

-

Oxidative Addition: The Pd(0) species inserts into the C–Br bond of the thiophene.

-

Transmetallation: The phenyl group is transferred from the boronate intermediate to the palladium center. Critical Control Point: This step requires a base (Na₂CO₃) to activate the boronic acid.

-

Reductive Elimination: The C–C bond forms, releasing the product and regenerating the Pd(0) catalyst.

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling. Note the regeneration of Pd(0).

Experimental Protocol

Reagents and Equipment

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

| Methyl 5-bromothiophene-2-carboxylate | 221.07 | 1.0 | 1.10 g (5.0 mmol) | Electrophile |

| Phenylboronic acid | 121.93 | 1.2 | 0.73 g (6.0 mmol) | Nucleophile |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 173 mg (3 mol%) | Catalyst |

| Na₂CO₃ (2M aq. solution) | 105.99 | 3.0 | 7.5 mL | Base |

| Toluene | 92.14 | Solvent | 20 mL | Solvent A |

| Ethanol | 46.07 | Solvent | 5 mL | Co-solvent |

Equipment:

-

100 mL Round-bottom flask (2-neck)

-

Reflux condenser

-

Inert gas line (Nitrogen or Argon)

-

Magnetic stirrer & Oil bath

-

Rotary evaporator

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

-

Charge the Flask: To a clean, dry 100 mL 2-neck round-bottom flask, add Methyl 5-bromothiophene-2-carboxylate (1.10 g, 5.0 mmol) and Phenylboronic acid (0.73 g, 6.0 mmol).

-

Solvent Addition: Add Toluene (20 mL) and Ethanol (5 mL). Stir to dissolve the solids.

-

Degassing (Critical): Degas the solution by bubbling Nitrogen (or Argon) through the liquid for 15 minutes. Note: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

-

Catalyst Addition: Add Pd(PPh₃)₄ (173 mg, 3 mol%) in one portion against a counter-flow of Nitrogen.

-

Base Addition: Add the degassed 2M Na₂CO₃ solution (7.5 mL). The mixture will become biphasic.

Step 2: Reaction Execution

-

Reflux: Attach the reflux condenser (flushed with Nitrogen) and heat the reaction mixture to 90°C (oil bath temperature) with vigorous stirring.

-

Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (9:1) as the eluent.

-

Starting Material Rf: ~0.6

-

Product Rf: ~0.5 (UV active, often fluorescent)

-

-

Completion: The reaction is typically complete within 4–6 hours .

Step 3: Workup

-

Cool the mixture to room temperature.

-

Filtration: Filter the mixture through a pad of Celite to remove palladium black residues. Wash the pad with Ethyl Acetate (30 mL).

-

Phase Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer.[1]

-

Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

-

Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄ or MgSO₄ .

-

Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure (Rotary Evaporator) to yield the crude solid.

Step 4: Purification

-

Column Chromatography: Purify the crude residue using silica gel flash chromatography.[2]

-

Eluent: Gradient elution from 100% Hexane to 95:5 Hexane:EtOAc .

-

Collection: Collect the fractions containing the major product (TLC check) and concentrate to dryness.

Characterization & Validation

The isolated product must be validated using NMR spectroscopy.

Expected Data (Self-Validation Checklist):

-

Appearance: White to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.72 (d, J = 3.9 Hz, 1H): Thiophene proton at C3 (deshielded by ester).

-

δ 7.60 – 7.65 (m, 2H): Phenyl ortho protons.

-

δ 7.35 – 7.45 (m, 3H): Phenyl meta/para protons.

-

δ 7.28 (d, J = 3.9 Hz, 1H): Thiophene proton at C4.

-

δ 3.90 (s, 3H): Methyl ester singlet (-OCH ₃).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Look for the carbonyl peak (~162 ppm), the thiophene C2/C5 carbons (~130-150 ppm), and the methyl carbon (~52 ppm).

-

Expert Insights & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Oxygen poisoning of catalyst | Ensure rigorous degassing (sparging) for >15 mins before adding Pd. |

| Homocoupling (Ph-Ph) | Excess Boronic Acid + O₂ | Reduce O₂ exposure; add catalyst after degassing. |

| Starting Material Remains | Catalyst deactivation | Add an additional 1 mol% of Pd(PPh₃)₄ and extend reflux time. |

| Hydrolysis of Ester | Base too strong / Temp too high | Use K₃PO₄ instead of Na₂CO₃; ensure temp does not exceed 90°C. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

- Gronowitz, S., et al. (1990). On the synthesis of various thienyl-substituted biaryls via the Suzuki reaction. Chemica Scripta, 29, 269.

- Ohta, A., et al. (1998).

-

ChemicalBook. (2023). This compound Product Data. Link

Sources

Application Note: Strategic Selection of Palladium Catalysts for Thiophene Arylation

Executive Summary

Thiophene arylation is a cornerstone transformation in the synthesis of organic semiconductors (e.g., P3HT analogs) and pharmaceuticals (e.g., Plavix, Olanzapine). However, thiophene presents a "reactivity paradox": it is electron-rich and inherently nucleophilic, yet the sulfur atom acts as a potent catalyst poison (soft Lewis base) that can sequester Palladium (soft Lewis acid).

This guide moves beyond generic "Suzuki conditions" to provide a mechanistic basis for catalyst selection. We focus primarily on Direct Arylation (C–H Activation) , the most atom-economical approach, while referencing traditional cross-coupling where necessary. The selection strategy prioritizes the Concerted Metallation-Deprotonation (CMD) pathway to overcome sulfur poisoning and control regioselectivity.

The Thiophene Challenge: Mechanism & Poisoning

To select the right catalyst, one must understand the failure modes. Thiophene substrates deactivate catalysts through two primary mechanisms:

-

Competitive Coordination (Poisoning): The thiophene sulfur coordinates to the Pd(II) center, displacing labile ligands (e.g., phosphines) and forming stable, inactive Pd-S resting states.

-

Regiochemical Scrambling: Thiophene is naturally activated at the C2/C5 positions (α-positions). Forcing C3 (β-position) arylation requires specific steric control or directing groups.

The Solution: The CMD Pathway

For direct arylation, the Concerted Metallation-Deprotonation (CMD) mechanism is the industry standard for overcoming these energy barriers. Unlike Electrophilic Aromatic Substitution (EAS), which is strictly electronic, CMD relies on a carboxylate-assisted proton abstraction.

Key Insight: The inclusion of Pivalic Acid (PivOH) is not a buffer; it is a ligand. The pivalate anion acts as a proton shuttle, lowering the activation energy for C–H bond cleavage while the bulky tert-butyl group prevents the carboxylate from binding too tightly to the Pd center.

Visualization: The CMD Catalytic Cycle

The following diagram illustrates the critical role of the carboxylate ligand in the C–H activation step.

Figure 1: The Concerted Metallation-Deprotonation (CMD) cycle. Note the critical "Ligand Exchange" step where halide is replaced by pivalate to enable the transition state.

Catalyst & Ligand Decision Matrix

Do not use a "one-size-fits-all" catalyst. Use this matrix to select the system based on your substrate's constraints.

Table 1: Selection Guide by Substrate Class

| Substrate Constraint | Recommended Catalyst System | Ligand Class | Additive | Rationale |

| Standard C2-Arylation | Pd(OAc)2 (2-5 mol%) | PCy3 or P(t-Bu)3 | PivOH (30 mol%) | The "Fagnou Conditions." Electron-rich phosphines stabilize Pd against S-poisoning; PivOH enables CMD. |

| Sterically Hindered | Pd2(dba)3 | Buchwald (XPhos/SPhos) | None (Suzuki) | For Suzuki coupling of 2-bromothiophenes. Dialkylbiaryl ligands form a protective "roof" over Pd, preventing S-coordination. |

| C3-Selective (Direct) | PdCl2(MeCN)2 | Low-steric / Special | Ag2CO3 | Difficult. Requires blocking C2 or using specific electrophilic conditions (often silver-mediated) to favor C3. |

| High S-Content (Oligomers) | Pd(OAc)2 | P(t-Bu)3 | PivOH + Cs2CO3 | Highly electron-rich ligands are required to outcompete the high concentration of sulfur atoms. |

Visualization: Selection Workflow

Figure 2: Decision tree for selecting the optimal coupling strategy based on regioselectivity and substrate functionalization.

Detailed Protocol: C2-Selective Direct Arylation[1][2]

This protocol is based on the seminal work by Fagnou et al. (University of Ottawa), which established the role of pivalate proton shuttles in heteroaromatic functionalization. It is robust, scalable, and tolerant of functional groups.

Materials & Reagents

-

Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)2] (>98% purity). Note: Avoid PdCl2 as chloride inhibits CMD.

-

Ligand: Tricyclohexylphosphine tetrafluoroborate [PCy3[1]·HBF4] (Air stable precursor).

-

Additive: Pivalic Acid [PivOH] (Solid).

-

Base: Potassium Carbonate [K2CO3] (Anhydrous, freshly ground).

-

Solvent: N,N-Dimethylacetamide [DMAc] (Anhydrous, 0.2 M concentration).

Step-by-Step Procedure

-

Catalyst Pre-mix (In Glovebox or under Argon):

-

To a reaction vial equipped with a magnetic stir bar, add Pd(OAc)2 (2.0 mol%) and PCy3·HBF4 (4.0 mol%).

-

Why: The HBF4 salt is air-stable. The base in the reaction will liberate the free phosphine in situ.

-

-

Reagent Addition:

-

Add the Aryl Bromide (1.0 equiv).

-

Add the Thiophene substrate (1.2 – 1.5 equiv). Note: A slight excess of thiophene compensates for any non-productive oligomerization.

-

Add PivOH (30 mol%). Critical: Do not omit. This enables the CMD cycle.

-

Add K2CO3 (1.5 equiv).[1]

-

-

Solvent & Seal:

-

Add anhydrous DMAc to reach a concentration of 0.2 M - 0.3 M with respect to the aryl bromide.

-

Seal the vial with a Teflon-lined crimp cap.

-

-

Reaction:

-

Heat the reaction block to 100 °C . Stir vigorously (>800 RPM).

-

Time: Typically 4–16 hours.

-

Visual Check: The reaction should turn dark brown/black. If a "palladium mirror" forms on the glass early (<1 hr), the catalyst has crashed out (see Troubleshooting).

-

-

Work-up:

-

Cool to room temperature. Dilute with Ethyl Acetate.

-

Wash with water (x2) and brine (x1) to remove DMAc and inorganic salts.

-

Dry over MgSO4, filter, and concentrate.

-

Troubleshooting & Optimization

Issue: Catalyst Deactivation (Palladium Black formation)

-

Cause: Sulfur poisoning or lack of ligand stabilization.

-

Solution: Switch to a bulkier, more electron-rich ligand like di-tert-butyl(methyl)phosphine or a Buchwald ligand (e.g., XPhos ). The steric bulk prevents sulfur from bridging multiple Pd centers.

Issue: Low Regioselectivity (C2 vs C5 mixtures)

-

Cause: Substrate electronics.

-

Solution: If the thiophene has a substituent at C3, C2 is sterically favored. If the thiophene is unsubstituted, you will get a mixture of mono- (C2) and di-arylated (C2, C5) products. To stop at mono-arylation, use a large excess of thiophene (3-5 equiv) or block C5.

Issue: No Reaction (0% Conversion)

-

Cause: Chloride inhibition.

-

Solution: Ensure you are using Pd(OAc)2 and not PdCl2. Chloride ions bind tightly to Pd and inhibit the exchange with Pivalate, shutting down the CMD cycle. If your Aryl halide is an Aryl Chloride , you must use a specialized ligand (e.g., DavePhos ) and higher temperatures (120 °C).

References

-

Fagnou, K. et al. "Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds."[2] Journal of Organic Chemistry, 2009 , 74(5), 1826–1834.[2]

-

[Link]

- Key Contribution: Definition of the standard Pd(OAc)2/PivOH CMD protocol.

-

-

Lapointe, D.; Fagnou, K. "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chemistry Letters, 2010, 39(11), 1118–1126.

-

[Link]

- Key Contribution: Mechanistic proof of the proton shuttle effect.

-

- Buchwald, S. L. et al. "Ligand-Promoted Palladium-Catalyzed C-H Arylation of Thiophenes." Journal of the American Chemical Society, 2010. (Referenced in context of ligand effects on difficult substrates). Context: Use of biaryl phosphine ligands to prevent sulfur poisoning.

- Doucet, H. "Palladium-Catalyzed Direct Arylation of Thiophenes: A Review." ChemCatChem, 2019. Key Contribution: Comprehensive review of regioselectivity issues (C2 vs C3).

Sources

Application Note: High-Purity Recrystallization of Methyl 5-phenylthiophene-2-carboxylate

Topic: Recrystallization procedure for Methyl 5-phenylthiophene-2-carboxylate Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Introduction & Strategic Context

This compound is a critical intermediate in the synthesis of bioactive thiophene derivatives, often utilized in the development of anti-inflammatory agents and organic semiconductors. It is frequently synthesized via Suzuki-Miyaura cross-coupling of methyl 5-bromothiophene-2-carboxylate with phenylboronic acid.

While chromatographic purification (silica gel) is standard, it is often insufficient for removing trace palladium (Pd) contaminants and homologous coupling byproducts (e.g., biphenyl). Recrystallization offers a thermodynamically driven purification method that is superior for removing these specific impurities and achieving the crystalline lattice stability required for pharmaceutical intermediates.

Physicochemical Profile

Understanding the physical properties is the prerequisite for solvent selection.

| Property | Value | Relevance to Protocol |

| Molecular Weight | 218.27 g/mol | Moderate size; crystallizes well. |

| Melting Point | 98–100 °C | Ideal for recrystallization (solid at RT, melts < solvent BP). |

| Appearance | White to off-white solid | Color indicates purity (Yellow/Brown = Pd or oxidation). |

| Solubility (Cold) | Insoluble in Water, Hexanes | Basis for anti-solvent selection. |

| Solubility (Hot) | Soluble in EtOH, EtOAc, Toluene | Basis for primary solvent selection. |

Solvent System Selection Logic

For this specific thiophene ester, two solvent systems are validated based on polarity matching and impurity rejection profiles.

System A: Single-Solvent (Heptane or Hexane)

-

Mechanism: Temperature-dependent solubility. The ester is sparingly soluble in cold alkanes but soluble at boiling points (69°C for Hexane, 98°C for Heptane).

-

Best For: Removal of polar impurities (unreacted boronic acids, salts) and trace oily residues.

-

Literature Basis: Confirmed literature MP of 97–101 °C was achieved using Hexane.[1]

System B: Binary Solvent (Ethanol / Water)

-

Mechanism: "Good solvent / Anti-solvent" precipitation.[2]

-

Best For: Removal of non-polar byproducts (e.g., biphenyl from Suzuki homocoupling) which remain soluble in the ethanol mother liquor while the more polar ester crystallizes upon water addition.

Detailed Experimental Protocol

Protocol A: The "Standard" Alkane Recrystallization